6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid
Overview
Description
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C13H14BNO4 and its molecular weight is 259.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid involves its interaction with its targets through Suzuki-Miyaura coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds.
Biochemical Analysis
Biochemical Properties
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of new bonds. The boronic acid group in this compound is crucial for these interactions, as it can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in biochemical research, particularly in the study of enzyme mechanisms and protein-ligand interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being explored. It is known that this compound can influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the methoxybenzyloxy group in this compound provides both lipophilic and hydrophilic character to the molecule, potentially influencing its cellular uptake and distribution.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols and other nucleophiles, facilitated by the boronic acid group. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies . These effects are likely due to the compound’s interactions with cellular proteins and enzymes, which can lead to changes in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition and cellular damage . These threshold effects are important to consider when using this compound in research settings, as they can influence the outcomes of experiments and the interpretation of results .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the formation of carbon-carbon bonds . This compound interacts with various enzymes and cofactors, facilitating the formation of new bonds and influencing metabolic flux . The boronic acid group in this compound is crucial for these interactions, as it can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of metabolic pathways and enzyme mechanisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can interact with various transporters and binding proteins, facilitating its uptake and distribution within cells. The methoxybenzyloxy group in this compound provides both lipophilic and hydrophilic character to the molecule, potentially influencing its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular proteins. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. The boronic acid group in this compound is crucial for these interactions, as it can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of subcellular localization and protein targeting.
Properties
IUPAC Name |
[6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c1-18-12-5-2-10(3-6-12)9-19-13-7-4-11(8-15-13)14(16)17/h2-8,16-17H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTHOUOOJXPRDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674588 | |
Record name | {6-[(4-Methoxyphenyl)methoxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663955-80-4 | |
Record name | {6-[(4-Methoxyphenyl)methoxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.